molecular formula C9H6N2O2 B15161652 1H-[1,4]Benzodioxino[2,3-D]imidazole CAS No. 830356-95-1

1H-[1,4]Benzodioxino[2,3-D]imidazole

Cat. No.: B15161652
CAS No.: 830356-95-1
M. Wt: 174.16 g/mol
InChI Key: LGIGZOAZLWNKFQ-UHFFFAOYSA-N
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Description

1H-[1,4]Benzodioxino[2,3-D]imidazole is a heterocyclic compound that features a fused benzodioxin and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,4]Benzodioxino[2,3-D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzene-1,2-diamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1H-[1,4]Benzodioxino[2,3-D]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogenating agents like bromine or nucleophilic substitution using alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

1H-[1,4]Benzodioxino[2,3-D]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1H-[1,4]Benzodioxino[2,3-D]imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • Benzimidazole
  • 1H-Benzotriazole
  • 1H-Benzothiazole

These compounds share a similar core structure but differ in their substituents and additional ring systems, leading to variations in their chemical and biological properties.

Properties

CAS No.

830356-95-1

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

1H-[1,4]benzodioxino[2,3-d]imidazole

InChI

InChI=1S/C9H6N2O2/c1-2-4-7-6(3-1)12-8-9(13-7)11-5-10-8/h1-5H,(H,10,11)

InChI Key

LGIGZOAZLWNKFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)N=CN3

Origin of Product

United States

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